Cas no 1256822-94-2 (2-Bromo-6-fluoropyridin-3-ol)

2-Bromo-6-fluoropyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-fluoropyridin-3-ol
- 6-Fluoro-3-hydroxy-2-bromopyridine
- 1256822-94-2
- SCHEMBL15469475
- AKOS024464708
- CS-0156783
- AS-60091
- 3-Pyridinol, 2-bromo-6-fluoro-
- SY071157
- MFCD18257625
- 2-Bromo-6-fluoro-pyridin-3-ol
- DB-122053
- AC-33425
-
- MDL: MFCD18257625
- インチ: InChI=1S/C5H3BrFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
- InChIKey: DRIUDLUPZZLSBP-UHFFFAOYSA-N
- SMILES: C1=CC(=NC(=C1O)Br)F
計算された属性
- 精确分子量: 190.93820g/mol
- 同位素质量: 190.93820g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 33.1Ų
2-Bromo-6-fluoropyridin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F87250-10g |
2-Bromo-6-fluoropyridin-3-ol |
1256822-94-2 | 98% | 10g |
¥3616.0 | 2023-09-07 | |
Apollo Scientific | PC908484-250mg |
2-Bromo-6-fluoropyridin-3-ol |
1256822-94-2 | 98% | 250mg |
£49.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Y15212-1g |
2-Bromo-6-fluoropyridin-3-ol |
1256822-94-2 | 98% | 1g |
2605.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DJ584-200mg |
2-Bromo-6-fluoropyridin-3-ol |
1256822-94-2 | 98% | 200mg |
191.0CNY | 2021-08-04 | |
Matrix Scientific | 202153-5g |
2-Bromo-6-fluoropyridin-3-ol |
1256822-94-2 | 5g |
$1069.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F87250-250mg |
2-Bromo-6-fluoropyridin-3-ol |
1256822-94-2 | 98% | 250mg |
¥80.0 | 2023-09-07 | |
Alichem | A029168920-5g |
6-Fluoro-3-hydroxy-2-bromopyridine |
1256822-94-2 | 95% | 5g |
$450.30 | 2023-09-03 | |
eNovation Chemicals LLC | D745205-5g |
3-Pyridinol, 2-bromo-6-fluoro- |
1256822-94-2 | 98% | 5g |
$125 | 2024-06-08 | |
Alichem | A029168920-10g |
6-Fluoro-3-hydroxy-2-bromopyridine |
1256822-94-2 | 95% | 10g |
$765.45 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Y15212-5g |
2-Bromo-6-fluoropyridin-3-ol |
1256822-94-2 | 98% | 5g |
8662.0CNY | 2021-08-03 |
2-Bromo-6-fluoropyridin-3-ol 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2-Bromo-6-fluoropyridin-3-olに関する追加情報
Recent Advances in the Application of 2-Bromo-6-fluoropyridin-3-ol (CAS: 1256822-94-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-6-fluoropyridin-3-ol (CAS: 1256822-94-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic compound, characterized by its bromo and fluoro substituents, serves as a crucial building block in the development of novel drug candidates, particularly in the areas of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the utility of 2-Bromo-6-fluoropyridin-3-ol in the synthesis of selective JAK3 inhibitors. The compound's unique electronic properties, conferred by the electron-withdrawing fluorine atom and the reactive bromine substituent, allowed for regioselective functionalization, leading to improved pharmacokinetic profiles of the resulting inhibitors. The study reported a 40% increase in target binding affinity compared to previous generations of inhibitors, underscoring the compound's potential in autoimmune disease therapeutics.
Further investigations into the antimicrobial applications of 2-Bromo-6-fluoropyridin-3-ol derivatives have yielded promising results. A 2024 study in Bioorganic & Medicinal Chemistry Letters described novel pyridinone-based antibiotics derived from this intermediate that exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The presence of the fluorine atom was found to enhance membrane permeability, while the bromine atom facilitated crucial interactions with bacterial target proteins. These findings open new avenues for addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, recent advancements in transition metal-catalyzed reactions have significantly expanded the utility of 2-Bromo-6-fluoropyridin-3-ol. A Nature Communications article (2023) detailed a palladium-catalyzed C-H activation protocol that enables direct arylation of the pyridine core, bypassing traditional protection-deprotection sequences. This methodology has reduced synthetic steps by 30-40% in the preparation of several drug candidates currently in clinical trials, demonstrating the compound's importance in streamlining pharmaceutical manufacturing processes.
The safety profile and metabolic stability of 2-Bromo-6-fluoropyridin-3-ol derivatives have also been the subject of recent investigations. Toxicology studies published in Chemical Research in Toxicology (2024) indicate that proper substitution patterns can mitigate potential hepatotoxicity concerns associated with halogenated pyridines. These findings provide valuable guidelines for medicinal chemists in designing safer derivatives while maintaining therapeutic efficacy.
Looking forward, the unique properties of 2-Bromo-6-fluoropyridin-3-ol position it as a critical tool in the development of next-generation therapeutics. Ongoing research focuses on its application in PROTAC (Proteolysis Targeting Chimera) technology and covalent inhibitor design, where its reactive handles offer distinct advantages. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is expected to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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